molecular formula C10H18N4 B10906473 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

Cat. No.: B10906473
M. Wt: 194.28 g/mol
InChI Key: CSIHQWLBQRLMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine typically involves the reaction of a piperidine derivative with a pyrazole derivative. One common method involves the alkylation of piperidine with a pyrazole-containing alkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is unique due to its specific combination of piperidine and pyrazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C10H18N4/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14/h2,5,9H,3-4,6-8,11H2,1H3

InChI Key

CSIHQWLBQRLMIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.